molecular formula C19H21ClN2O2 B5752684 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE

4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE

Cat. No.: B5752684
M. Wt: 344.8 g/mol
InChI Key: KVKXUKVCHCGKBH-UHFFFAOYSA-N
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Description

4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group and a piperidinobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-(chloromethyl)phenol. This intermediate is then reacted with piperidine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like sulfuric chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors where the reactants are stirred and heated to specific temperatures, typically between 20-65°C. The reaction is monitored to ensure high yield and purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction could produce chlorophenylmethanol derivatives .

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive functions . Additionally, the compound may interact with other molecular targets, such as ion channels and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE is unique due to its combination of a chlorophenoxy group and a piperidinobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXUKVCHCGKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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